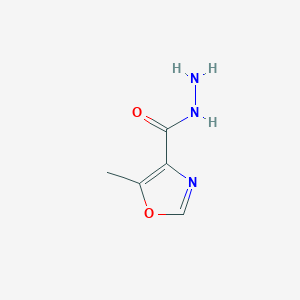![molecular formula C9H15NO B065584 (1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene CAS No. 179922-77-1](/img/structure/B65584.png)
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene, commonly known as MPAH, is a bicyclic compound that belongs to the class of azabicyclo compounds. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MPAH is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. MPAH has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
MPAH has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. MPAH has also been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of neurotransmitters, such as dopamine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAH has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also exhibits a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of action of various drugs and neurotransmitters. However, MPAH also has some limitations. It has a relatively low potency compared to other drugs, which can make it difficult to observe its effects at low concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on MPAH. One area of interest is the development of more potent analogs of MPAH, which could be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of MPAH on the brain, which could provide insights into the mechanisms of action of other drugs and neurotransmitters. Finally, the development of new methods for synthesizing MPAH could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
MPAH can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis process involves the use of various reagents and catalysts, including sodium hydride, 2-bromo-1-propanol, and 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPAH has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. MPAH has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
179922-77-1 |
|---|---|
Nombre del producto |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-4-5-8(11-2)9(7)10/h4-5,7-9H,3,6H2,1-2H3/t7-,8-,9-,10?/m1/s1 |
Clave InChI |
AJBFKTZAQFBOIA-PBVVMKELSA-N |
SMILES isomérico |
CCCN1[C@H]2[C@@H]1[C@@H](C=C2)OC |
SMILES |
CCCN1C2C1C(C=C2)OC |
SMILES canónico |
CCCN1C2C1C(C=C2)OC |
Sinónimos |
6-Azabicyclo[3.1.0]hex-2-ene,4-methoxy-6-propyl-,(1alpha,4alpha,5alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



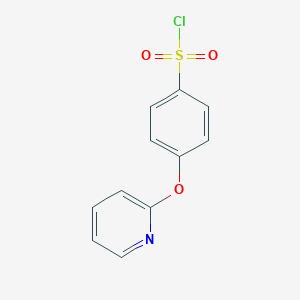
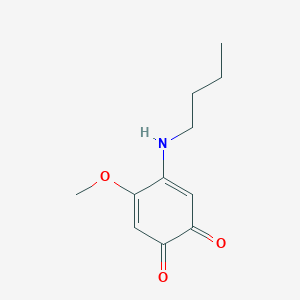
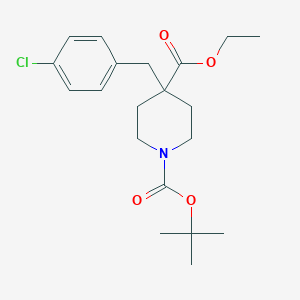
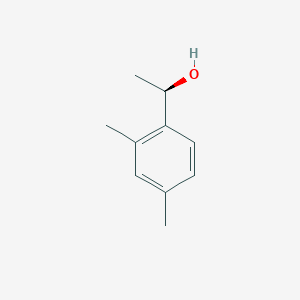
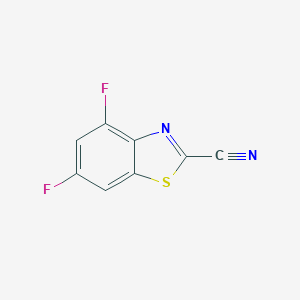
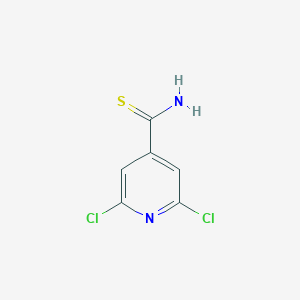


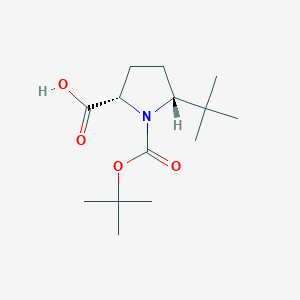
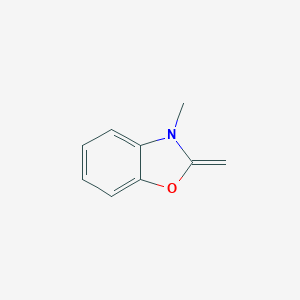
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)

